
2-Acetylphenyl 2,6-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylphenyl 2,6-dinitrobenzoate is an organic compound with the molecular formula C15H11NO6. It is a derivative of benzoic acid and is characterized by the presence of both acetyl and dinitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2,6-dinitrobenzoate typically involves the esterification of 2-acetylphenol with 2,6-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylphenyl 2,6-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-carboxyphenyl 2,6-dinitrobenzoate.
Reduction: Formation of 2-acetylphenyl 2,6-diaminobenzoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Acetylphenyl 2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Acetylphenyl 2,6-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylphenyl benzoate: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,6-Dinitrophenyl benzoate: Lacks the acetyl group, affecting its reactivity and potential biological activity.
2-Acetylphenyl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical and biological properties.
Uniqueness
2-Acetylphenyl 2,6-dinitrobenzoate is unique due to the presence of both acetyl and dinitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
64759-67-7 |
|---|---|
Fórmula molecular |
C15H10N2O7 |
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
(2-acetylphenyl) 2,6-dinitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c1-9(18)10-5-2-3-8-13(10)24-15(19)14-11(16(20)21)6-4-7-12(14)17(22)23/h2-8H,1H3 |
Clave InChI |
ZBKPFGXWWUBNBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
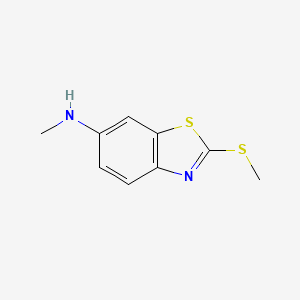

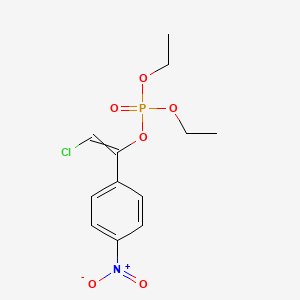
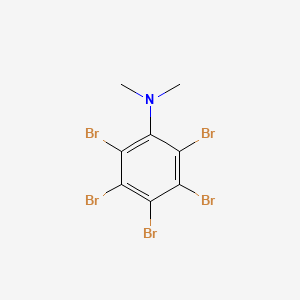
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
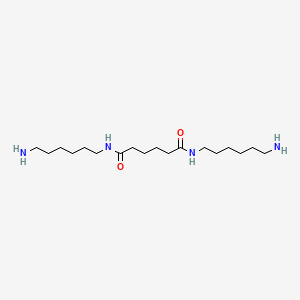

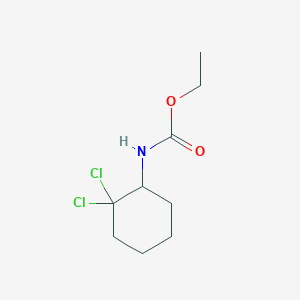
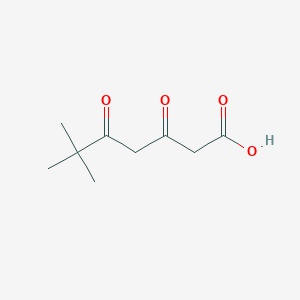

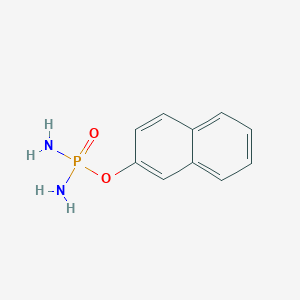
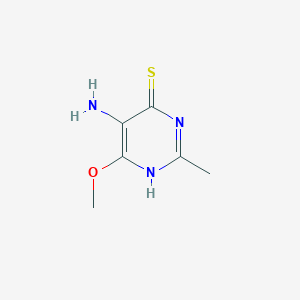
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
